1-(Phenylsulfonyl)indolin-6-amine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-2,3-dihydroindol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-7,10H,8-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGVHHDJIHFBTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 1 Phenylsulfonyl Indolin 6 Amine and Its Indoline Derivatives
General Synthetic Routes to N-Phenylsulfonylated Indolines
The formation of the N-phenylsulfonyl bond is a critical step in the synthesis of 1-(Phenylsulfonyl)indolin-6-amine and its analogs. This transformation is typically achieved through direct sulfonylation of a pre-existing indoline (B122111) core or integrated into a cyclization strategy to build the indoline ring itself.
Direct Sulfonylation of Indoline Amine Derivatives
The most straightforward approach to N-phenylsulfonylated indolines involves the reaction of an indoline with a phenylsulfonylating agent. This method is contingent on the availability of the corresponding indoline precursor.
A common strategy is the reaction of an indoline with benzenesulfonyl chloride in the presence of a base. Pyridine is often used as both the base and a solvent. This reaction proceeds via a nucleophilic attack of the indoline nitrogen on the sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and elimination of hydrogen chloride, which is neutralized by the base.
For the synthesis of this compound, this would typically involve the sulfonylation of indolin-6-amine. The amine group at the 6-position is generally less reactive towards sulfonylation than the secondary amine of the indoline ring under controlled conditions. However, protection of the C-6 amine may be necessary to avoid side reactions, such as the formation of a disulfonylated product. A common protecting group for amines is the Boc (tert-butyloxycarbonyl) group, which can be removed under acidic conditions after the N-sulfonylation is complete.
Recent research has also explored visible-light-mediated photoredox catalysis for the sulfonylation of aniline (B41778) derivatives with sulfinate salts, offering a milder alternative to traditional methods. rsc.org
Table 1: Reagents for Direct Sulfonylation of Indolines
| Reagent | Conditions | Remarks |
|---|---|---|
| Benzenesulfonyl chloride | Pyridine, room temperature | Standard and widely used method. |
| Phenylsulfonic anhydride | Aprotic solvent, base | Can be more reactive than the chloride. |
| Sodium benzenesulfinate | Photoredox catalyst, visible light | Milder conditions, good for sensitive substrates. rsc.org |
Cyclization and Ring Formation Approaches for Substituted Indolines
One classical method is the Fischer indole (B1671886) synthesis , which can be adapted to produce indolines by subsequent reduction of the resulting indole. This involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. The choice of substituted phenylhydrazine and carbonyl compound determines the substitution pattern of the final indoline.
More modern approaches utilize transition metal-catalyzed cyclizations. For instance, palladium-catalyzed intramolecular cyclization of N-allyl-o-iodoanilines can afford indolines. acs.org Similarly, copper-catalyzed cyclization of 2-ethynylanilines with sulfonyl azides provides a route to 2-sulfonyliminoindolines, which can be further transformed. nih.gov
Radical cyclizations have also emerged as a powerful tool. A metal- and base-free radical cascade cyclization of 2-alkynylaniline derivatives with sulfonyl chlorides has been developed to construct C3-sulfone methylene-substituted indolines. acs.org Another innovative approach involves a photocatalyzed remote alkyl radical generation and cyclization to prepare substituted indolines. nih.gov
Furthermore, PIFA-mediated intramolecular cyclization of N-aryl and N-alkyl substituted enamines offers an efficient route to N-substituted indoles, which can then be reduced to the corresponding indolines. organic-chemistry.org
Synthesis of Spiro[indoline] Derivatives Incorporating Phenylsulfonyl Moieties
Spiro[indoline] derivatives, which feature a spirocyclic system at the C-3 position of the indoline ring, are a class of compounds with interesting three-dimensional structures and biological activities. The incorporation of a phenylsulfonyl group into these scaffolds can further modulate their properties.
A common method for the synthesis of spiro[indoline] derivatives is the 1,3-dipolar cycloaddition reaction . This involves the reaction of an azomethine ylide with a dipolarophile. For instance, the reaction of an isatin (B1672199) derivative with an amino acid (like L-proline) generates an azomethine ylide in situ. This ylide can then react with a suitable dipolarophile, such as a compound containing an activated double bond, to form the spiro[pyrrolidine-3,3'-oxindole] core. mdpi.com If the dipolarophile contains a phenylsulfonyl group, this moiety can be incorporated into the final spirocyclic product. nih.govnih.gov
One-pot multicomponent reactions are particularly efficient for constructing these complex structures. For example, a three-component reaction of an isatin, an arylamine, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) in the presence of an acid catalyst can yield functionalized spiro[indoline-3,5'-pyrroline]-2,2'-diones. mdpi.com
Preparation of Diverse 1-(Phenylsulfonyl)indoline (B494959) Analogs for Preclinical Research
The synthesis of a library of analogs based on the 1-(phenylsulfonyl)indoline scaffold is crucial for structure-activity relationship (SAR) studies in preclinical research. This requires versatile synthetic strategies that allow for the introduction of diverse functional groups at specific positions on the indoline core.
Strategies for Introduction of Amine Functionalities at Specific Positions
The introduction of an amine group, particularly at the C-6 position to form the precursor for this compound, is a key transformation.
If the synthesis starts from an unsubstituted or differently substituted indoline, a nitration reaction followed by reduction is a common two-step process to introduce an amine group. Nitration of the benzene (B151609) ring of the indoline typically occurs at the C-5 or C-7 position, directed by the activating effect of the nitrogen atom. To achieve C-6 substitution, one might need to start with a precursor that already has a directing group at a suitable position.
Alternatively, directed ortho-metalation (DoM) can be a powerful strategy for regioselective functionalization of the indoline ring. acs.org By choosing an appropriate directing group on the nitrogen or the benzene ring, it is possible to direct a metalating agent (like an organolithium reagent) to a specific position, which can then be quenched with an electrophilic aminating agent.
Another approach involves the use of starting materials that already contain a nitrogen functionality at the desired position. For example, starting with a commercially available nitro-substituted aniline, one could perform a sequence of reactions to construct the indoline ring, carrying the nitro group through the synthesis, which is then reduced to the amine in a late stage.
Functional Group Interconversions on the Indoline Core
Once the 1-(phenylsulfonyl)indoline core is assembled, a wide range of analogs can be prepared through functional group interconversions. fiveable.menumberanalytics.comsolubilityofthings.comimperial.ac.uk These transformations allow for the modification of existing functional groups to introduce new ones, thereby expanding the chemical diversity of the compound library.
Common functional group interconversions on the indoline core include:
Table 2: Examples of Functional Group Interconversions on the Indoline Scaffold
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Primary Amine (-NH2) | Acyl chloride, base | Amide (-NHCOR) |
| Primary Amine (-NH2) | Alkyl halide, base | Secondary/Tertiary Amine (-NHR, -NR2) |
| Bromo (-Br) | Arylboronic acid, Pd catalyst | Aryl group |
| Indoline | Oxidizing agent (e.g., MnO2) | Indole |
By employing a combination of these synthetic strategies, chemists can efficiently access this compound and a diverse range of its analogs, paving the way for detailed investigations into their chemical and biological properties.
Computational and Mechanistic Investigations of 1 Phenylsulfonyl Indolin 6 Amine and Analogs
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly useful in understanding how a ligand, such as 1-(phenylsulfonyl)indolin-6-amine, interacts with its biological target at the atomic level.
Analysis of Ligand-Receptor Binding Interactions
Molecular docking studies have been pivotal in understanding the binding modes of this compound and its derivatives with various receptors. These simulations predict how the ligand fits into the binding pocket of a receptor and identify the key intermolecular interactions responsible for its affinity and specificity.
For instance, in the context of designing multifunctional ligands for Alzheimer's disease, docking simulations of 1-(phenylsulfonyl)-1H-indole-based compounds have been performed on targets like cholinesterases and the 5-HT6 serotonin (B10506) receptor. uj.edu.plnih.gov A study on a tacrine-indole hybrid (compound 17) revealed that the 1-(benzenesulfonyl)-1H-indole moiety engages in favorable interactions within the binding site of butyrylcholinesterase (BuChE), including π-stacking with Phe329 and a hydrogen bond with Ser198. uj.edu.pl Similarly, at the 5-HT6 receptor, the indole (B1671886) scaffold is crucial for anchoring the ligand, forming interactions such as a salt bridge with Asp3.32 and CH-π stacking with Phe6.52. uj.edu.pl
The intrinsic flexibility of both the ligand and the receptor can lead to complex dynamic processes that influence binding. ki.si Computational studies combining spectroscopic data with molecular dynamics have been employed to understand these dynamic ligand-receptor interactions in solution, providing a more realistic picture of the binding event. ki.si These approaches have revealed how motions between different conformational states of a receptor can alter the binding site and the nature of chemical interactions, ultimately affecting the ligand's biological profile. ki.si
The following table summarizes key binding interactions identified through molecular docking for analogs of this compound.
| Compound/Analog Class | Target Receptor | Key Interacting Residues | Type of Interaction |
| Tacrine-indole hybrid (Cpd 17) | Butyrylcholinesterase (BuChE) | Phe329, Ser198 | π-stacking, Hydrogen bond |
| Tacrine-indole hybrid (Cpd 17) | 5-HT6 Receptor | Asp3.32, Phe6.52 | Salt bridge, CH-π stacking |
| N-arylsulfonyl-indole-2-carboxamides | Fructose-1,6-bisphosphatase (FBPase) | Met18, Gly21, Gly26, Leu30, Thr31 | Hydrogen bonds, Hydrophobic interactions |
Insights into Binding Site Characteristics and Specificity
The analysis of ligand-receptor complexes from docking simulations provides deep insights into the characteristics of the binding site. By examining the amino acid residues that form the binding pocket, researchers can understand the chemical environment (e.g., hydrophobic, polar, charged) and the spatial arrangement required for ligand binding. This knowledge is crucial for explaining the observed specificity of a ligand for its target.
For example, studies on inhibitors of fungal CYP51 (lanosterol 14α-demethylase) have shown that interactions with non-conserved residues are key to achieving selectivity over the human ortholog. ki.si Specifically, interactions of a halogenated phenyl ring with Ile379 and Met381 in the fungal enzyme's active site were identified as crucial for selective binding. ki.si This type of detailed structural information is invaluable for designing new inhibitors with improved selectivity profiles.
Similarly, in the design of inhibitors for MurD ligase, a bacterial enzyme, molecular dynamics studies have helped to understand the adaptability of the binding site and the conformational changes that occur upon ligand binding. ki.si This has provided a structural and dynamic basis for the observed differences in biological activity among a series of sulfonamide inhibitors and has offered new directions for the design of more potent compounds. ki.si
Structure-Based Drug Design Methodologies
Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of a biological target to design new ligands. Molecular docking is a cornerstone of SBDD, allowing for the virtual screening of large compound libraries and the rational design of novel molecules with desired binding properties.
The general workflow of SBDD involves:
Target Identification and Validation: Identifying a biologically relevant target and confirming its role in a disease.
Structure Determination: Obtaining the 3D structure of the target protein, typically through X-ray crystallography or cryo-electron microscopy.
Binding Site Analysis: Identifying and characterizing the binding pocket of the target.
Virtual Screening or de novo Design: Using computational methods to identify potential hit compounds from databases or to design novel molecules that are predicted to bind to the target.
Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their biological activity.
Structure-Activity Relationship (SAR) Analysis: Correlating the chemical structure of the compounds with their biological activity to understand the key molecular features required for potency and selectivity.
Lead Optimization: Iteratively modifying the lead compounds to improve their pharmacological properties.
This iterative cycle of design, synthesis, and testing, guided by computational insights, has been successfully applied in the development of inhibitors for various targets, including fructose-1,6-bisphosphatase (FBPase), where N-arylsulfonyl-indole-2-carboxamide derivatives were identified as potent inhibitors. mdpi.com
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic structure, molecular geometry, and reactivity of molecules. These methods are based on the principles of quantum mechanics and can be used to calculate a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. nih.govresearchgate.netnih.govresearchgate.netmdpi.com It is based on the principle that the energy of a system is a functional of its electron density. DFT calculations can be used to optimize the molecular geometry of a compound, providing accurate information about bond lengths, bond angles, and dihedral angles. researchgate.net
For example, DFT calculations using functionals like B3LYP and M06-2X with basis sets such as TZVP and 6-311+G(d,p) have been employed to optimize the geometries of various heterocyclic compounds. nih.govresearchgate.net These optimized geometries can then be used as starting points for more complex calculations, such as molecular docking or the prediction of spectroscopic properties. nih.govnih.govresearchgate.net
Beyond geometry optimization, DFT can also provide insights into the electronic structure of a molecule, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it helps to identify the regions of a molecule that are prone to electrophilic and nucleophilic attack. nih.gov
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and intramolecular and intermolecular interactions. nih.govicm.edu.plwisc.edu It provides a localized picture of the bonding in a molecule by transforming the delocalized molecular orbitals into a set of localized natural bond orbitals.
Furthermore, NBO analysis provides information about the natural atomic charges on each atom in a molecule. The distribution of these charges can influence the molecule's reactivity and its ability to form intermolecular interactions, such as hydrogen bonds. icm.edu.pl For example, the presence of a large negative charge on an oxygen or nitrogen atom and a positive charge on a hydrogen atom suggests the potential for forming strong intermolecular hydrogen bonds. icm.edu.pl
Molecular Dynamics Simulations for Ligand-Target Systems
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of ligand-target systems at an atomic level. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and findings from simulations of analogous indole-based ligands and other small molecules interacting with biological targets can provide significant insights.
MD simulations can elucidate the binding and unbinding pathways of a ligand, revealing the conformational changes that both the ligand and the target protein undergo during this process. For instance, simulations on nuclear receptor ligands, which, like this compound, can be involved in complex biological signaling, have shown multiple dissociation pathways. These pathways often involve the opening of specific helices or loops within the protein structure to allow the ligand to exit its binding pocket. nih.gov Such studies highlight the dynamic nature of ligand-protein interactions, moving beyond a static lock-and-key model.
Furthermore, MD simulations, often combined with methods like Molecular Mechanics Poison-Boltzmann/Generalized Born Surface Area (MM-PBSA/MM-GBSA), can provide crucial information on the stability and binding affinity of ligand-protein complexes. nih.gov These computational approaches allow for the calculation of binding free energies, which are critical in the rational design and optimization of drug candidates. nih.gov For a molecule like this compound, MD simulations could predict its binding affinity to a specific target, identify key interacting residues, and guide the design of analogs with improved potency and selectivity.
Table 1: Applications of Molecular Dynamics Simulations in Ligand-Target Systems
| Application | Description | Potential Relevance for this compound |
| Binding Pathway Analysis | Elucidates the dynamic process of a ligand binding to and unbinding from its target protein, identifying transient intermediate states and conformational changes. nih.gov | Understanding how this compound accesses and interacts with its biological target. |
| Binding Affinity Prediction | Calculates the free energy of binding between a ligand and its target, providing a quantitative measure of their interaction strength. nih.gov | Predicting the potency of this compound and prioritizing analogs for synthesis. |
| Identification of Key Residues | Pinpoints the specific amino acid residues in the target protein that are crucial for ligand binding and stabilization. nih.gov | Guiding site-directed mutagenesis studies to validate the binding mode and informing the design of more specific ligands. |
| Conformational Analysis | Explores the range of conformations adopted by both the ligand and the protein upon binding, revealing the flexibility and dynamics of the complex. nih.gov | Understanding the structural basis of activity and potential for allosteric modulation. |
Mechanistic Elucidation of Synthetic Transformations Involving Phenylsulfonyl Indolines
The phenylsulfonyl group on the indoline (B122111) nitrogen plays a significant role in the reactivity and functionalization of the indoline scaffold. Mechanistic studies, often supported by computational calculations, are crucial for understanding and optimizing synthetic transformations involving these compounds.
Reaction Pathway Analyses and Transition State Characterization
The synthesis and functionalization of indoles and indolines often proceed through complex reaction pathways involving various intermediates and transition states. acs.orgnih.gov For instance, in the palladium-catalyzed C-H functionalization of indoles, the reaction mechanism can involve the formation of a palladacycle intermediate. acs.org The characterization of such intermediates, for example through X-ray analysis, provides direct evidence for the proposed reaction pathway. acs.org
Computational studies, particularly Density Functional Theory (DFT) calculations, are instrumental in mapping out the potential energy surface of a reaction. These calculations can determine the energies of reactants, intermediates, transition states, and products, allowing for the elucidation of the most favorable reaction pathway. acs.org For transformations involving phenylsulfonyl indolines, DFT calculations could be used to compare different potential mechanisms, identify the rate-determining step, and understand the factors that control regioselectivity. nih.gov
A review of theoretical studies on the transition-metal-catalyzed C-H functionalization of indoles suggests that the nature of the rate-determining step can influence the position of functionalization. nih.gov When C-H bond activation is the rate-determining step, functionalization tends to occur on the benzene (B151609) ring (C4 or C7). Conversely, if another step is rate-limiting, the C2 position on the pyrrole (B145914) ring is often favored. nih.gov For indoline substrates, functionalization typically occurs on the benzene ring. nih.gov
Role of Catalysis in Indoline Functionalization
Catalysis is a cornerstone of modern organic synthesis, enabling the efficient and selective functionalization of molecules like indolines. rsc.org Transition metals such as palladium, rhodium, and iridium are frequently employed to catalyze C-H activation and cross-coupling reactions on the indoline scaffold. acs.orgrsc.orgmsu.edu
The catalyst's role is multifaceted. It can activate otherwise unreactive C-H bonds, control the regioselectivity of the transformation, and facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org In the context of phenylsulfonyl indolines, the catalyst's interaction with the substrate is critical. For instance, in iridium-catalyzed borylation of indoles, the nitrogen atom can direct the catalyst to the C7 position, leading to selective functionalization at that site. msu.edu
Mechanistic studies of catalytic cycles often involve the identification of key catalytic intermediates and the investigation of the elementary steps of the reaction, such as oxidative addition, migratory insertion, and reductive elimination. mdpi.com Understanding these fundamental steps is essential for optimizing reaction conditions, improving catalyst performance, and developing new catalytic systems for the functionalization of phenylsulfonyl indolines.
Table 2: Catalytic Systems for Indoline Functionalization
| Catalyst System | Transformation | Mechanistic Aspect | Reference |
| Pd(II)/Transient Directing Group | C4-Alkynylation of Indoles | Formation of a palladacycle intermediate. | acs.org |
| Ir-catalyst/HBPin | C7-Borylation of Indoles | Nitrogen-directed C-H activation. | msu.edu |
| Pd(OAc)2/Ligand | C-H Functionalization | Ligand influences selectivity and efficiency. | rsc.org |
| Rh-catalyst | Various C-H Functionalizations | Catalyst controls regioselectivity. | nih.gov |
Exploration of Molecular Non-Covalent Interactions in Biological Systems
The biological activity of a molecule like this compound is fundamentally governed by its non-covalent interactions with its biological target, typically a protein or nucleic acid. nih.gov These interactions, although individually weak, collectively contribute to the stability of the ligand-target complex and determine its specificity.
Hydrogen Bonding Networks
Hydrogen bonds are directional interactions between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor). nih.gov In the context of this compound, the amine group (-NH2) at the 6-position and the sulfonyl group (-SO2-) are potential hydrogen bond donors and acceptors, respectively.
The amine group can donate hydrogen bonds to acceptor groups on the protein, such as the carbonyl oxygen of the peptide backbone or the side chains of aspartate, glutamate, or asparagine. researchgate.net The sulfonyl oxygens can act as hydrogen bond acceptors for donor groups on the protein, such as the amide protons of the backbone or the side chains of lysine, arginine, or tryptophan. nih.gov The formation of specific hydrogen bonding networks is often a key determinant of a ligand's binding orientation and affinity. researchgate.net Theoretical calculations can be employed to study the effects of hydrogen bonding on the properties of the molecule, such as its oxidation potential. researchgate.net
Pi-Stacking and Hydrophobic Interactions
Table 3: Potential Non-Covalent Interactions of this compound
| Interaction Type | Molecular Feature Involved | Potential Interacting Protein Residues | Significance |
| Hydrogen Bond Donor | 6-amino group (-NH2) | Aspartate, Glutamate, Carbonyl oxygen | Directional interaction contributing to specificity and affinity. |
| Hydrogen Bond Acceptor | Phenylsulfonyl group (-SO2-) | Lysine, Arginine, Tryptophan, Amide protons | Stabilization of the bound conformation. |
| Pi-Stacking | Phenyl ring, Indoline aromatic ring | Phenylalanine, Tyrosine, Tryptophan | Contribution to binding energy and specificity through aromatic interactions. |
| Hydrophobic Interactions | Phenyl and indoline scaffolds | Leucine, Isoleucine, Valine, Alanine | Driving force for binding to nonpolar pockets in the protein. |
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